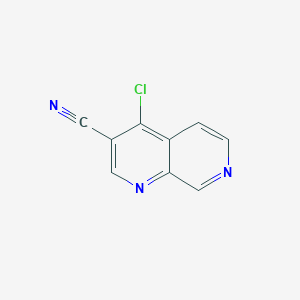

4-Chloro-1,7-naphthyridine-3-carbonitrile

Description

Contextualization within Heterocyclic Nitrogen Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry. chemicalbook.com They form the core structures of a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of nitrogen atoms within a cyclic framework imparts unique electronic properties, influences molecular geometry, and provides sites for hydrogen bonding and other intermolecular interactions. These characteristics are critical for the biological activity of many drugs, as they govern how a molecule interacts with its biological target, such as an enzyme or a receptor. chemicalbook.com

Significance of Naphthyridine Scaffolds in Academic Studies

The naphthyridine scaffold, a diazanaphthalene, exists in several isomeric forms depending on the position of the two nitrogen atoms in the fused ring system. chemicalbook.com These scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to a variety of biological targets with high affinity. researchgate.netresearchgate.net Derivatives of different naphthyridine isomers have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemicalbook.comresearchgate.netresearchgate.net For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the first synthetic quinolone antibiotics. This history underscores the therapeutic potential embedded within the naphthyridine framework.

Rationale for Dedicated Academic Investigation of 4-Chloro-1,7-naphthyridine-3-carbonitrile

The specific substitution pattern of this compound makes it a particularly valuable compound for academic and industrial research. The chlorine atom at the 4-position is a reactive site, susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of large libraries of derivatives for biological screening. The nitrile group at the 3-position can also be chemically modified, further expanding the potential for creating diverse molecular architectures.

A primary driver for the investigation of this compound is its role as a key intermediate in the synthesis of potent and selective inhibitors of Tumor Progression Locus-2 (Tpl2) kinase. nih.govnih.gov Tpl2 is a protein kinase involved in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.govnih.gov

Scope of Research Endeavors in Synthetic, Reactivity, and Biological Aspects

Research surrounding this compound encompasses a broad spectrum of chemical and biological investigations.

Synthetic Aspects: The development of efficient and scalable synthetic routes to this compound is a key area of research. This includes the exploration of various cyclization strategies to construct the 1,7-naphthyridine (B1217170) core and the regioselective introduction of the chloro and cyano functionalities.

Reactivity Aspects: A significant focus of research is the exploration of the reactivity of the 4-chloro group. Studies have demonstrated its successful displacement by a range of nucleophiles, including anilines and alkylamines, to generate libraries of 4-amino-1,7-naphthyridine-3-carbonitrile derivatives. nih.govnih.gov This reactivity is fundamental to its utility as a scaffold for medicinal chemistry.

Biological Aspects: The primary biological application of this compound is as a precursor to Tpl2 kinase inhibitors. nih.govnih.gov Academic and industrial research programs have synthesized and evaluated numerous derivatives for their ability to inhibit Tpl2 and modulate inflammatory responses. The lead compound from one such study, 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]- researchgate.netalliedacademies.orgnaphthyridine-3-carbonitrile, demonstrated efficacy in a rat model of LPS-induced TNF-alpha production. nih.gov This highlights the potential of derivatives of this compound in the development of new anti-inflammatory therapies.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-6(3-11)4-13-8-5-12-2-1-7(8)9/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDBOCBHIVXVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C(=C21)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271105 | |

| Record name | 4-Chloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-91-4 | |

| Record name | 4-Chloro-1,7-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,7-naphthyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Chloro 1,7 Naphthyridine 3 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-Chloro-1,7-naphthyridine-3-carbonitrile. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a temporary Meisenheimer-like intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring system. The presence of the nitrogen atom at position 7 and the electron-withdrawing nitrile group at position 3 significantly activates the C4-chloro group for this type of substitution.

In the 1,7-naphthyridine (B1217170) scaffold, the chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This chemoselectivity is a result of the combined electron-withdrawing effects of the adjacent cyano group and the nitrogen atoms within the bicyclic system. These features stabilize the negatively charged intermediate formed during the SNAr mechanism. In related heterocyclic systems like 2,4-dichloroquinazolines, substitution is well-documented to occur preferentially at the 4-position, highlighting the strong electronic activation at this site. nih.gov By analogy, this compound is expected to react selectively at the C4 position, allowing for precise functionalization without affecting other positions on the ring.

The activated C4 position of chloro-naphthyridine derivatives readily reacts with a variety of nucleophiles. Studies on analogous 2,7- and 1,5-naphthyridine (B1222797) systems demonstrate that amines and thiols are effective nucleophiles for displacing the chloro substituent. nih.govnih.gov For instance, reactions with primary and secondary cyclic amines such as pyrrolidine, piperidine, and azepane proceed efficiently, typically in a polar solvent like ethanol, to yield the corresponding 4-amino-1,7-naphthyridine-3-carbonitrile derivatives. nih.gov Similarly, sulfur-based nucleophiles, such as 2-mercaptoethanol (B42355) or sodium methanethiol, can be employed to introduce thioether functionalities onto the naphthyridine core. nih.govmdpi.com

Table 1: Examples of SNAr Reactions on Analogous Chloro-Naphthyridine Scaffolds This table is based on data from closely related 2,7- and 1,5-naphthyridine isomers to illustrate the expected reactivity.

| Starting Material Analogue | Nucleophile | Product Type | Reference |

| 1-Amino-3-chloro-7-alkyl-tetrahydro-2,7-naphthyridine-4-carbonitrile | Cyclic Amines (Pyrrolidine, Piperidine) | 1,3-Diamino-2,7-naphthyridine derivative | nih.gov |

| 1-Amino-3-chloro-7-alkyl-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Mercaptoethanol | 3-[(2-Hydroxyethyl)thio]-2,7-naphthyridine derivative | mdpi.com |

| 4-Chloro-1,5-naphthyridine (B1297630) | Sodium Methanethiol | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

Influence of Substituents on SNAr Pathways

Substituents elsewhere on the naphthyridine ring can exert significant steric and electronic influence on the course of SNAr reactions. In studies of related 1-amino-3-chloro-2,7-naphthyridines, the nature of the substituent at the 7-position was found to impact the reaction rate and, in some cases, the reaction pathway itself. nih.gov Bulky alkyl groups, for example, can sterically hinder the approach of the nucleophile, potentially slowing the rate of substitution. Conversely, electron-withdrawing substituents would be expected to further activate the ring and accelerate the SNAr process, while electron-donating groups might have the opposite effect. These influences are critical in planning multi-step syntheses where sequential functionalization of the naphthyridine core is desired.

Rearrangement Reactions Involving Naphthyridine Scaffolds

Beyond direct substitution, the reaction of chloro-naphthyridine derivatives with certain nucleophiles can trigger intramolecular rearrangements. These complex transformations offer pathways to novel heterocyclic scaffolds that are not accessible through direct substitution methods.

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution that has been observed in the naphthyridine series. mdpi.commanchester.ac.uk This reaction typically occurs when a nucleophile attacks the chloro-naphthyridine, and the resulting product contains a tethered nucleophilic center (e.g., a hydroxyl or amino group) capable of an intramolecular attack on another position of the aromatic ring.

In the context of related 2,7-naphthyridines, the process is initiated by the initial SNAr reaction of a compound like 1-amino-3-chloro-2,7-naphthyridine-4-carbonitrile with a nucleophile such as 2-mercaptoethanol. mdpi.com The resulting intermediate, an S-substituted naphthyridine, can then undergo an intramolecular attack under basic conditions. The oxygen of the hydroxyethyl (B10761427) group acts as the internal nucleophile, attacking the C1 position and displacing the amino group, which subsequently attacks the cyano group, leading to a rearranged 1-amino-3-oxo-2,7-naphthyridine product. nih.govmdpi.com This pathway demonstrates a sophisticated cascade of reactions initiated by a standard SNAr process.

The propensity for a Smiles-type rearrangement versus a direct SNAr is governed by a delicate interplay of steric and electronic factors. nih.gov Steric hindrance plays a crucial role; for example, the replacement of a methyl group with a bulkier benzyl (B1604629) or isopropyl group at the 7-position in the 2,7-naphthyridine (B1199556) system significantly slows down or even inhibits the rearrangement. nih.gov This suggests that the conformation required for the intramolecular attack becomes less accessible with larger substituents.

Electronically, the rearrangement is facilitated by factors that increase the positive charge on the carbon atom undergoing the intramolecular nucleophilic attack. Calculations on related substrates have shown that there is a considerable positive charge on the cyano group's carbon, which promotes the nucleophilic attack that drives the rearrangement process. nih.gov The nature of the amine substituent at the C1 position also influences the reaction, with cyclic amines often being a prerequisite for this type of rearrangement in the studied 2,7-naphthyridine series. nih.gov

Table 2: Influence of Substituents on Rearrangement in an Analogous 2,7-Naphthyridine System Data illustrates how steric factors can dictate reaction outcomes.

| Substituent at Position 7 | Amine at Position 1 | Reaction Outcome | Reaction Time | Reference |

| Methyl | Cyclic Amine | Rearrangement Occurs | ~5 hours | nih.gov |

| Benzyl | Cyclic Amine | Rearrangement is Slower | >5 hours | nih.gov |

| Isopropyl / Isobutyl | Cyclic Amine | Rearrangement is More Difficult | ~15 hours | nih.gov |

Lack of Published Research Precludes Article Generation on this compound

An extensive review of available scientific literature has revealed a significant gap in published research concerning the specific chemical reactivity of This compound . As a result, it is not possible to generate a detailed and scientifically accurate article based on the requested outline focusing on electrophilic substitution, carbonitrile group transformations, and metal complex formation for this particular compound.

The 1,7-naphthyridine ring system, a heterocyclic aromatic compound, is generally known to be deactivated towards electrophilic substitution reactions. This is due to the electron-withdrawing nature of the two nitrogen atoms within the bicyclic structure, which reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. The presence of both a chloro and a carbonitrile substituent on the ring, both of which are also electron-withdrawing groups, would theoretically further deactivate the ring system to a significant degree. However, specific experimental studies, including reaction conditions and yields for electrophilic substitution on this compound, are not documented in the accessible chemical literature. A 1980s review on the chemistry of 1,7-naphthyridine discusses its general reactivity but does not provide details on this specific derivative. clockss.org

Similarly, while the carbonitrile functional group is known to undergo a variety of transformations—such as hydrolysis to form carboxylic acids or amides, and reduction to yield primary amines—no studies specifically detailing these reactions on this compound have been found. Research into the reactivity of related naphthyridine-carbonitrile isomers exists, but these involve different substitution patterns and complex rearrangements not directly applicable to the specified compound. nih.gov

Furthermore, the field of coordination chemistry often utilizes naphthyridine isomers as ligands for the formation of metal complexes. The 1,8- and 1,5-naphthyridine scaffolds are particularly common due to the favorable orientation of their nitrogen atoms for chelation, leading to the formation of stable bimetallic complexes. rsc.orgacs.orgnih.gov In contrast, a thorough search yielded no published reports on the use of this compound as a ligand in the synthesis of metal complexes.

Given the strict requirement to focus solely on This compound and the absence of specific research data for the requested reactivity studies, the generation of a factually accurate article with supporting data tables is not feasible.

Spectroscopic and Structural Characterization of 4 Chloro 1,7 Naphthyridine 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 4-Chloro-1,7-naphthyridine-3-carbonitrile, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of synthesized compounds. nih.govrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the 1,7-naphthyridine (B1217170) ring system, the protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns. sphinxsai.com

The ¹H NMR spectrum of a 1,7-naphthyridine core typically shows signals for the aromatic protons in the downfield region, generally between 7.0 and 9.5 ppm. sphinxsai.comnih.gov The exact chemical shift is influenced by the electronic effects of substituents on the ring. wisc.edu The protons are designated as H-2, H-3, H-4, H-5, H-6, and H-8. For the parent 1,7-naphthyridine, the H-8 proton is the most deshielded and appears as a singlet, while the other protons form more complex splitting patterns due to spin-spin coupling. sphinxsai.com

In this compound, the protons at positions 3 and 4 are substituted. The remaining protons (H-2, H-5, H-6, H-8) would be observable. The electron-withdrawing nature of the chlorine atom at C-4 and the nitrile group at C-3 would influence the chemical shifts of the nearby protons. Protons on aromatic rings typically exhibit ortho (7–10 Hz) and meta (2–3 Hz) coupling, which helps in assigning the signals to specific positions on the naphthyridine core. wisc.edu For example, analysis of related substituted naphthyridines often reveals doublet of doublets or triplet of doublets depending on the neighboring protons. nih.govwisc.edu

Table 1: Representative ¹H NMR Data for Substituted Naphthyridine Derivatives

| Compound Type | Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Substituted 1,7-Naphthyridine | Aromatic H | 7.3 - 9.2 | d, dd, m | J_ortho_ = ~8-9, J_meta_ = ~1-2 |

| Substituted 1,6-Naphthyridine | Aromatic H | 7.7 - 9.2 | m, dd | J = 1.6 - 8.5 |

Note: This table provides generalized data based on various substituted naphthyridine structures. nih.govresearchgate.net The exact values for this compound would require experimental measurement.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure gives a distinct signal, and its chemical shift indicates its chemical environment. bhu.ac.inoregonstate.edu

For this compound, nine distinct signals are expected, one for each carbon atom in the bicyclic system and one for the nitrile carbon. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Aromatic and Heteroaromatic Carbons (C=C, C=N): These typically resonate in the range of 110-160 ppm. oregonstate.eduwisc.edu

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 110-125 ppm range. wisc.edunih.gov

Quaternary Carbons: Carbons that are not attached to any protons (like C-3, C-4, C-4a, and C-8a in the target molecule) often show weaker signals in the spectrum. oregonstate.edu

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon signals. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic CH | 120 - 155 |

| Aromatic C (quaternary) | 115 - 160 |

| C-Cl | 145 - 160 (within aromatic range) |

| C-CN | 95 - 115 |

Note: These are estimated ranges based on general data for substituted heterocycles and functional groups. bhu.ac.inwisc.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, IR spectroscopy is used to confirm the presence of key structural features. nih.gov

The most indicative absorption is that of the nitrile (C≡N) group, which displays a sharp, medium-intensity band in the region of 2200-2240 cm⁻¹. nih.gov The presence of this band is strong evidence for the carbonitrile moiety.

Other important regions in the IR spectrum include:

Aromatic C-H Stretching: These vibrations typically appear as a series of absorptions in the 3000-3100 cm⁻¹ region. sphinxsai.com

Ring Skeletal Vibrations (C=C and C=N): The naphthyridine ring system shows several bands in the 1350-1600 cm⁻¹ region, which are characteristic of the aromatic and heteroaromatic framework. sphinxsai.com

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are observed in the 700-900 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern on the rings. sphinxsai.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2210 | Sharp, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aromatic Ring (C=C, C=N) | Skeletal Stretching | 1350 - 1600 | Medium to Strong |

Source: Data compiled from studies on related naphthyridine-carbonitrile compounds. sphinxsai.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

For this compound (C₉H₄ClN₃), the calculated monoisotopic mass is approximately 189.009 Da. uni.lu In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 189. A crucial diagnostic feature would be the presence of an isotopic peak at M+2 with an intensity of about one-third that of the molecular ion peak. This characteristic 3:1 ratio for the M⁺ and M+2 peaks is definitive for the presence of a single chlorine atom. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. nih.govbeilstein-journals.org

X-ray Crystallography for Solid-State Structure Confirmation

While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of related naphthyridine derivatives demonstrates the utility of this method. For instance, the crystal structure of a 1,8-naphthyridine (B1210474) derivative was determined to be in the triclinic crystal system. nih.gov Such an analysis for this compound would confirm the planarity of the fused ring system and provide exact geometric parameters of the molecule, including the orientation of the chloro and carbonitrile substituents relative to the ring. This technique is considered the gold standard for unambiguous structure confirmation of novel crystalline compounds. nih.govrsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves to verify the empirical and molecular formula of a newly synthesized compound by comparing the experimentally found percentages with the theoretically calculated values.

For this compound, with a molecular formula of C₉H₄ClN₃, the theoretical elemental composition can be calculated. Numerous studies on the synthesis of new naphthyridine derivatives report the use of elemental analysis to confirm the purity and composition of the final products. nih.govrsc.orgresearchgate.netnih.gov The experimental results are typically expected to be within ±0.4% of the calculated values to confirm that the compound has been synthesized with high purity.

Table 4: Calculated Elemental Composition for C₉H₄ClN₃

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 57.00% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.13% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.69% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 22.17% |

| Total | | | 189.605 | 100.00% |

Computational and Theoretical Studies on 4 Chloro 1,7 Naphthyridine 3 Carbonitrile

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 4-Chloro-1,7-naphthyridine-3-carbonitrile. Such calculations are crucial for understanding the fundamental electronic properties of a molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is essential for assessing the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction

An Electrostatic Potential (ESP) surface analysis for this compound has not been reported in the literature. This analysis is used to predict how the molecule will interact with other charged species, identifying potential sites for electrophilic and nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies featuring this compound as the ligand have been published. While docking studies have been conducted on various other naphthyridine derivatives to predict their binding affinity and interaction with biological targets like enzymes and receptors, this specific compound has not been investigated in this context. nih.govrsc.org

In Silico Evaluation of Molecular Interactions

There are no specific in silico evaluations of the molecular interactions of this compound in the scientific literature. Such studies for related compounds typically detail the types of bonds (e.g., hydrogen bonds, hydrophobic interactions) formed with target proteins.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

No molecular dynamics (MD) simulations for this compound are available. MD simulations are performed on other naphthyridine derivatives to assess the stability of ligand-protein complexes over time and to analyze conformational changes, but this specific molecule has not been the subject of such a study. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

This compound has not been included in any published Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies on other series of naphthyridine compounds have been used to correlate chemical structure with biological activity, but these models are not applicable to the target compound. nih.gov

Medicinal Chemistry and Biological Target Studies of Naphthyridine 3 Carbonitrile Derivatives Excluding Clinical Human Trials

Biological Significance of the Naphthyridine Pharmacophore

The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine (B92270) rings, represents a privileged structure in medicinal chemistry due to its wide array of biological activities. researchgate.netresearchgate.netnih.govnih.gov Depending on the arrangement of the nitrogen atoms, six isomers of naphthyridine exist, with the 1,8-naphthyridine (B1210474) isomer being extensively studied. researchgate.net Naphthyridine derivatives have demonstrated significant potential as therapeutic agents across various disease areas.

The biological versatility of the naphthyridine pharmacophore has led to its investigation for a multitude of therapeutic applications. These compounds are recognized for their potent antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov Furthermore, research has extended into their potential use in managing neurological conditions such as Alzheimer's disease, as well as their activity as anti-allergic, antimalarial, and antihypertensive agents. nih.govmdpi.com The stability of naphthyridine compounds under various conditions and their broad-spectrum activity contribute to their prominence in drug discovery. researchgate.netirjet.net

The diverse biological functions of naphthyridines stem from their ability to interact with various biological targets. They have been identified as inhibitors of protein kinases, modulators of DNA-interacting enzymes, and ligands for various receptors and transporters. nih.govresearchgate.net This capacity to engage with multiple key cellular components underscores the therapeutic potential of the naphthyridine core structure.

Identification of Potential Molecular Targets and Pathways

Kinase Inhibition Profiles

Naphthyridine-3-carbonitrile derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

One significant target is Casein Kinase 2 (CK2) , a serine/threonine kinase involved in diverse cellular functions and implicated in cancer and viral infections. nih.gov Naphthyridine-based inhibitors of CK2 have been synthesized, with some demonstrating high potency and selectivity. nih.gov For instance, the widely studied compound CX-4945 (silmitasertib) is a naphthyridine derivative that has undergone clinical evaluation for oncology indications. nih.gov Efforts to enhance the selectivity of CK2 inhibitors have led to the development of other naphthyridine analogues like CX-5011 and CX-5279. nih.gov

Another important class of targets is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases (FGFR1, 2, 3, and 4), which play key roles in cell proliferation, migration, and survival. aacrjournals.orgresearchgate.net Aberrant FGFR signaling is linked to various cancers. aacrjournals.org Novel 1,5- and 1,7-naphthyridine (B1217170) derivatives have been designed as potent inhibitors of all FGFR family members, displaying nanomolar affinity and selectivity against other kinases like VEGFR-2. aacrjournals.orgresearchgate.net

Furthermore, naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1 , a kinase that regulates the G2/M transition of the cell cycle and is a promising cancer therapy target. nih.gov Through structural modifications, a novel, selective, and potent PKMYT1 inhibitor with favorable pharmacokinetic properties and in vivo antitumor efficacy was discovered. nih.gov

The table below summarizes the kinase inhibition profiles of some naphthyridine derivatives.

| Kinase Target | Naphthyridine Derivative Type | Biological Significance |

| Casein Kinase 2 (CK2) | Naphthyridine-based inhibitors (e.g., CX-4945, CX-5011) | Inhibition of CK2 has therapeutic potential in cancer and viral infections. nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 1,5- and 1,7-Naphthyridine derivatives | Inhibition of aberrant FGFR signaling is a strategy for treating various cancers. aacrjournals.orgresearchgate.net |

| PKMYT1 | Naphthyridinone derivatives | Inhibition of PKMYT1 can disrupt the cell cycle in cancer cells, leading to antitumor effects. nih.gov |

Topoisomerase and DNA Gyrase Modulation

Naphthyridine derivatives, particularly those based on the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold, are well-established modulators of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them prime targets for antibacterial agents.

The first drug in this class was nalidixic acid, which selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov Subsequent structural modifications, including the introduction of a fluorine atom, led to the development of fluoroquinolone antibiotics with a 1,8-naphthyridine core, such as enoxacin (B1671340) and trovafloxacin. nih.gov These compounds block bacterial DNA replication by binding to both DNA gyrase and topoisomerase IV. nih.gov Gemifloxacin is another example that inhibits DNA replication through this dual-targeting mechanism. nih.gov

In the realm of anticancer agents, some naphthyridine derivatives have been found to inhibit mammalian topoisomerase II. nih.govtandfonline.com Topoisomerase II is a key enzyme in managing DNA topology during replication and transcription in human cells. researchgate.net Compounds that stabilize the complex between topoisomerase II and DNA, known as topoisomerase II poisons, can induce cytotoxic effects in cancer cells. researchgate.net Vosaroxin, a prominent anticancer compound with a 1,8-naphthyridine core, functions as a topoisomerase II poison and DNA intercalator. researchgate.net Research has shown that certain 1,8-naphthyridine derivatives can induce apoptosis and cell cycle arrest in cancer cells through topoisomerase II inhibition. nih.gov

The table below details the modulation of topoisomerases and DNA gyrase by naphthyridine derivatives.

| Enzyme Target | Naphthyridine Derivative Type | Therapeutic Application |

| Bacterial DNA Gyrase and Topoisomerase IV | 4-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives (e.g., nalidixic acid, enoxacin, gemifloxacin) | Antibacterial agents for treating various infections. nih.gov |

| Mammalian Topoisomerase II | 1,8-Naphthyridine derivatives (e.g., vosaroxin) | Anticancer agents for various malignancies. nih.govresearchgate.net |

Specific Enzymatic Inhibition (e.g., Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis)

A significant area of research for naphthyridine-3-carbonitrile derivatives is their potential as antitubercular agents through the inhibition of specific mycobacterial enzymes. One such crucial target is the enoyl-acyl carrier protein (ACP) reductase (InhA) . nih.govmdpi.com InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. drugbank.comresearchgate.net

Researchers have designed and synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with the aim of inhibiting InhA. nih.govrsc.org In one study, a series of these analogues were evaluated for their in vitro efficacy against Mycobacterium tuberculosis H37Rv. nih.gov The most potent compound from this series, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12), exhibited significant anti-tuberculosis activity. nih.govrsc.org Molecular docking studies of this compound with the InhA enzyme suggested a favorable binding pattern within the active site, supporting its potential as an InhA inhibitor. nih.gov

The inhibition of InhA by these naphthyridine derivatives presents a promising strategy for the development of new anti-TB drugs, particularly in light of growing resistance to existing therapies. nih.gov

The table below highlights the specific enzymatic inhibition by a 1,8-naphthyridine-3-carbonitrile derivative.

| Enzyme Target | Naphthyridine Derivative | Biological Significance |

| Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis | 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) | Inhibition of mycolic acid biosynthesis, leading to anti-tuberculosis activity. nih.govrsc.org |

Receptor and Transporter Interactions (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)

Naphthyridine derivatives have been investigated for their interactions with various receptors and transporters in the central nervous system, indicating their potential for treating neurological and psychiatric disorders.

One notable target is the GABAA (γ-aminobutyric acid type A) receptor . nih.govresearchgate.net Specifically, 1,6-naphthyridinone derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of the α5-containing GABAA receptors. nih.gov These receptors are implicated in cognitive processes, and their modulation is a potential therapeutic strategy for cognitive impairments. researchgate.net Through structural optimization, novel 1,6-naphthyridines with improved potency, selectivity, and pharmacokinetic profiles have been developed. nih.gov

Additionally, certain naphthyridine derivatives have shown affinity for the serotonin (B10506) transporter (SERT) . researchgate.net Molecular dynamics simulations have suggested that a tetrahydropyrido derivative of naphthyridine can bind to the active sites of the human serotonin transporter (hSERT), indicating its potential as a preclinical candidate for the treatment of depression through SERT inhibition. researchgate.net

While direct interaction with the 5-HT1A receptor by 4-Chloro-1,7-naphthyridine-3-carbonitrile derivatives is not explicitly detailed in the provided context, the broader class of naphthyridines has been investigated for activity at various G-protein coupled receptors, suggesting a potential area for future exploration.

The table below summarizes the receptor and transporter interactions of naphthyridine derivatives.

| Receptor/Transporter Target | Naphthyridine Derivative Type | Potential Therapeutic Application |

| α5-GABAA Receptor | 1,6-Naphthyridinone and 1,6-Naphthyridine derivatives | Treatment of cognitive impairment. nih.gov |

| Serotonin Transporter (SERT) | Tetrahydropyrido derivative of naphthyridine | Treatment of depression. researchgate.net |

Oncogenic Protein Modulation (e.g., KRASG12C)

The modulation of oncogenic proteins is a key strategy in cancer therapy, and naphthyridine derivatives have shown promise in this area, particularly in targeting pathways involving the KRAS protein. Mutations in the KRAS gene are among the most common drivers of cancer, but directly inhibiting the KRAS protein has been historically challenging. nih.govresearchgate.net

Recent efforts have focused on indirect methods of modulating KRAS activity, such as inhibiting proteins that interact with it. One such protein is Son of Sevenless 1 (SOS1) , a guanine (B1146940) nucleotide exchange factor (GEF) that is critical for converting KRAS from its inactive GDP-bound state to its active GTP-bound state. nih.govnih.gov

Researchers have developed novel 1,7-naphthyridine derivatives as potent inhibitors of SOS1. nih.govnih.gov One such inhibitor, designated HH0043, displayed strong activity in both biochemical and cellular assays. nih.gov In a preclinical model of non-small cell lung cancer with the KRASG12C mutation, oral administration of this 1,7-naphthyridine derivative resulted in significant tumor growth inhibition. nih.govnih.gov This demonstrates that targeting the KRAS-SOS1 interaction with naphthyridine-based inhibitors is a viable therapeutic strategy for KRAS-driven cancers. nih.gov

The table below outlines the modulation of an oncogenic protein by a 1,7-naphthyridine derivative.

| Oncogenic Protein Pathway | Naphthyridine Derivative | Mechanism of Action |

| KRAS (via SOS1) | 1,7-Naphthyridine derivative (HH0043) | Inhibition of SOS1, which prevents the activation of KRAS, leading to antitumor effects in KRASG12C-mutated cancers. nih.govnih.gov |

Efflux Pump Inhibition (e.g., NorA efflux pump)

Naphthyridine derivatives have been identified as a promising class of compounds for combating antimicrobial resistance, not through direct antibacterial action, but by inhibiting bacterial efflux pumps. mdpi.com These pumps are transmembrane proteins that bacteria use to expel a wide range of structurally diverse substrates, including antibiotics, contributing significantly to multidrug resistance (MDR). mdpi.comnih.govresearchgate.net The primary families of these pumps include the ATP-binding cassette (ABC), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), small multidrug resistance (SMR), and resistance-nodulation-cell division (RND) families. nih.govresearchgate.net

In Staphylococcus aureus, a major human pathogen, efflux pumps like NorA (an MFS member), MepA (a MATE member), Tet(K), and MsrA are key to its resistance profile. nih.govmdpi.com Research has demonstrated that certain 1,8-naphthyridine sulfonamide derivatives can function as inhibitors for these pumps. nih.gov For instance, while some 1,8-naphthyridines showed no clinically relevant direct antibacterial activity against S. aureus strains, they were able to potentiate the action of existing antibiotics. bohrium.com Molecular docking studies have indicated that 1,8-naphthyridinesulfonamides can attenuate the resistance of S. aureus by inhibiting the NorA efflux pump. nih.gov The inhibitory capacity is believed to be favored by the high binding affinity of these compounds to the pump proteins. mdpi.com

Studies have explored the ability of naphthyridine derivatives to reduce the minimum inhibitory concentration (MIC) of known efflux pump substrates. For example, some derivatives effectively reduced the MIC for antibiotics like norfloxacin (B1679917) and for the fluorescent substrate ethidium (B1194527) bromide (EtBr) in MDR bacteria. researchgate.net In one study, a specific 1,8-naphthyridine sulfonamide, Naph 3, reduced the MIC of EtBr by 8-fold against a S. aureus strain carrying the QacC efflux pump. bohrium.commdpi.com This suggests that the compound acts as an efflux pump inhibitor (EPI). mdpi.com The presence of fluorine substituent groups on Naph 3 was suggested as a potential reason for its enhanced activity. bohrium.com

Notably, the development of EPIs that lack intrinsic antibacterial activity is considered a valuable strategy, as it may reduce the likelihood of bacteria developing resistance to the EPIs themselves. mdpi.com

Table 1: Efflux Pump Inhibition Activity of Naphthyridine Derivatives

| Compound/Class | Target Pump(s) | Target Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| 1,8-Naphthyridine Sulfonamides | NorA, MepA, Tet(K), MsrA | Staphylococcus aureus | Can attenuate resistance via efflux pump inhibition. | nih.govnih.gov |

| Naph 3 (a 1,8-naphthyridine sulfonamide) | QacC | Staphylococcus aureus | Reduced the MIC of ethidium bromide by 8-fold. | bohrium.commdpi.com |

| 1,8-Naphthyridines | General Efflux Pumps | Multidrug-resistant bacteria | Potentiated the action of norfloxacin and ethidium bromide. | researchgate.net |

| 2-Arylquinazoline & Quinoline-4-carboxamide Derivatives | NorA | Staphylococcus aureus | Showed promising synergism with ciprofloxacin (B1669076) and high EtBr efflux inhibition. | nih.gov |

Other Inhibitory Activities (e.g., EGFR, PDE4, adenosine (B11128) receptor agonistic activity, adrenoceptor antagonism, DNA stabilizing activity)

The versatile naphthyridine scaffold has been explored for a wide range of biological activities beyond efflux pump inhibition. nih.govresearchgate.net

Phosphodiesterase 4 (PDE4) Inhibition Derivatives of 1,7-naphthyridine have been optimized as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). nih.gov Elevated cAMP levels can reduce inflammation, making PDE4 a target for diseases like chronic obstructive pulmonary disease (COPD). nih.govnih.gov Research led to the development of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, a clinical candidate with improved solubility and pharmacokinetic properties. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition While not directly focused on the this compound core, related naphthyridine structures have shown potential as antitumor agents by targeting the epidermal growth factor receptor (EGFR). nih.gov For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity against various tumor cell lines. acs.org The discovery of irreversible inhibitors targeting oncogenic EGFR mutants, which are drivers in non-small-cell lung cancer (NSCLC), highlights the potential of related heterocyclic scaffolds in cancer therapy. nih.gov

Adenosine Receptor Activity Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs that modulate numerous physiological processes and are attractive drug targets. mdpi.com While specific agonistic activity for this compound is not detailed, the broader class of N-heterocyclic compounds has been extensively studied. For example, various derivatives of dihydropyridines, flavonoids, and triazoloquinazolines have been characterized as potent and selective antagonists for A3 adenosine receptors. nih.gov Some nucleoside derivatives have been successfully converted from selective A3 receptor agonists to antagonists through minor chemical modifications, such as adding a second N-methyl group on the 5'-uronamide position. nih.gov This demonstrates the sensitivity of the receptor to small structural changes in ligands. nih.gov

DNA Stabilizing Activity The antibacterial mechanism of some of the earliest naphthyridine derivatives, like nalidixic acid, involves the inhibition of bacterial DNA replication. nih.gov These compounds selectively target the A subunit of bacterial DNA gyrase, an enzyme crucial for DNA supercoiling and untangling. nih.gov While this represents a form of interaction with DNA processes, it is primarily an enzyme inhibition mechanism rather than direct DNA stabilization. More recently, 7-methyl-1,8-naphthyridinone derivatives were investigated as potential DNA-gyrase inhibitors, with brominated derivatives showing the most potent effects. nih.gov Separately, certain 7-chloroquinoline (B30040) derivatives have been found to induce DNA/RNA damage as part of their antiproliferative activity. mdpi.com

Mechanistic Insights into Bioactivity at the Molecular Level (Non-Clinical)

Non-clinical studies have provided crucial insights into how naphthyridine-3-carbonitrile derivatives exert their biological effects at the molecular level. A prominent example is the investigation of 1,8-naphthyridine-3-carbonitrile analogs as anti-mycobacterial agents. nih.govrsc.orgrsc.org

The presumed mechanism for these compounds against Mycobacterium tuberculosis is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.govrsc.org InhA is a vital enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the mycolic acids that form the distinctive outer layer of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. nih.govrsc.org

To investigate this mechanism, molecular docking studies were performed using the crystal structure of the InhA enzyme (PDB ID: 4TZK). nih.govrsc.org These computational analyses predicted how the most active ligands, such as the derivative ANA-12, would bind within the active site of the InhA target. nih.govrsc.org Further computational analysis through molecular dynamics simulations, run for 100 nanoseconds, was used to investigate the stability, conformation, and intermolecular interactions between the highly active compound and the target protein. nih.govrsc.orgrsc.org This combination of in vitro testing and in silico modeling provides a powerful approach to understanding the molecular basis of a compound's bioactivity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how a molecule's chemical structure correlates with its biological activity. Such studies have been instrumental in optimizing the potency and selectivity of naphthyridine-based compounds.

Impact of Substituent Variations on Biological Activity

The biological activity of naphthyridine-3-carbonitrile derivatives can be significantly altered by modifying the substituents at various positions on the core scaffold.

Anti-mycobacterial Activity: In a study of twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives designed as anti-tuberculosis agents, specific structural features were found to be critical for activity. nih.govrsc.orgrsc.org

Piperazine (B1678402) Substituent: The most potent compound, ANA-12, which exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis H37Rv, featured a 5-nitrofuran heteroaromatic ring attached to a piperazine moiety. nih.govrsc.org

N-phenylacetamide Substituents: Among a series of N-phenylacetamide derivatives, compounds bearing electron-withdrawing groups such as nitro (–NO2) or trifluoromethyl (–CF3) on the phenyl ring displayed good anti-TB activity, with MIC values of 12.5 µg/mL. nih.gov

Antitumor Activity: For a series of 1,8-naphthyridine-3-carboxylic acids evaluated for antitumor properties, SAR analysis revealed the following trends: acs.org

N-1 Position: A 2-thiazolyl group at the N-1 position of the naphthyridine ring was determined to be the optimal substituent for antitumor activity. acs.org

C-7 Position: At the C-7 position, aminopyrrolidine derivatives were more effective than other amine or thioether substituents. Specifically, trans-3-amino-4-methoxypyrrolidinyl and 3-amino-3-methylpyrrolidinyl derivatives showed potent in vitro and in vivo antitumor activity. acs.org

Table 2: SAR Findings for Naphthyridine Derivatives

| Compound Series | Target Activity | Key Substituent for High Activity | Resulting Activity | Reference(s) |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitriles | Anti-tuberculosis | 5-nitrofuran on a piperazine ring (Compound ANA-12) | MIC = 6.25 µg/mL | nih.govrsc.org |

| 1,8-Naphthyridine-3-carbonitriles | Anti-tuberculosis | Electron-withdrawing groups (e.g., -NO₂, -CF₃) on an N-phenylacetamide moiety | MIC = 12.5 µg/mL | nih.gov |

| 1,8-Naphthyridine-3-carboxylic Acids | Antitumor | 2-thiazolyl group at N-1 position | Most active in series | acs.org |

| 1,8-Naphthyridine-3-carboxylic Acids | Antitumor | Aminopyrrolidine derivatives at C-7 position | More effective than other amines/thioethers | acs.org |

Rational Design Principles for Enhanced Target Binding

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to create new, more effective ligands. This approach moves beyond traditional trial-and-error screening to a more directed and efficient process.

A key principle in the design of novel naphthyridine derivatives is molecular hybridization . This strategy involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with enhanced affinity, better efficacy, or an improved pharmacological profile compared to the individual components. A series of 1,8-naphthyridine-3-carbonitrile derivatives were successfully designed and synthesized using this molecular hybridization approach to target M. tuberculosis. nih.govrsc.orgrsc.org

Another core principle is the use of structure-based drug design , which relies heavily on computational tools. As seen in the development of anti-mycobacterial naphthyridines, molecular docking is used to predict the binding orientation and affinity of a designed ligand within the active site of its target protein, such as the InhA enzyme. nih.govrsc.orgrsc.org This allows chemists to virtually screen compounds and prioritize the synthesis of those most likely to be active. Molecular dynamics simulations further refine this process by assessing the stability of the predicted ligand-protein complex over time, providing deeper insight into the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the binding. nih.govrsc.orgnih.gov

These computational approaches, combined with SAR data, generate a feedback loop where the results of biological testing inform the next round of molecular design, leading to the iterative optimization of lead compounds for enhanced target binding and activity. researchgate.net

Derivatization and Analog Synthesis of 4 Chloro 1,7 Naphthyridine 3 Carbonitrile

Synthetic Modifications at the Chloro Position (C-4)

The chlorine atom at the C-4 position of the 1,7-naphthyridine (B1217170) ring is susceptible to a variety of nucleophilic substitution and cross-coupling reactions, making it a primary site for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine ring system and the adjacent carbonitrile group activates the C-4 position for nucleophilic aromatic substitution. This allows for the displacement of the chloro group by a range of nucleophiles. For instance, reaction with various amines (anilines, alkylamines, and heterocyclic amines) can furnish a library of 4-amino-1,7-naphthyridine-3-carbonitrile derivatives. Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur linkages, respectively.

While direct examples for the 1,7-naphthyridine-3-carbonitrile core are not extensively documented, the reactivity of analogous 4-chloro-1,5-naphthyridines suggests that such reactions proceed readily. nih.gov For example, the reaction of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine yields the corresponding 4-amino derivative in good yields. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-4 position.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl substituents by coupling with boronic acids or their derivatives. organic-chemistry.orgnih.govnih.govrsc.org The general conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. This strategy allows for the synthesis of a wide array of 4-aryl-1,7-naphthyridine-3-carbonitriles, which are valuable for exploring structure-activity relationships in various research contexts.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgorgsyn.orgnih.govscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 4-alkynyl-1,7-naphthyridine-3-carbonitriles are versatile intermediates that can undergo further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative and often more general method for the formation of C-N bonds compared to traditional SNAr reactions. It allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles.

Table 1: Representative Synthetic Modifications at the C-4 Position

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | R-NH2, base, solvent | 4-Amino-1,7-naphthyridine-3-carbonitriles |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, ligand, base | 4-Aryl-1,7-naphthyridine-3-carbonitriles |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-1,7-naphthyridine-3-carbonitriles |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst, ligand, base | 4-Amino-1,7-naphthyridine-3-carbonitriles |

Transformations of the Carbonitrile Group (C-3)

The carbonitrile group at the C-3 position is a versatile functional handle that can be converted into several other important functionalities, further expanding the chemical space accessible from the parent molecule.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid. The 4-chloro-1,7-naphthyridine-3-carboxamide derivative can be a valuable building block for further derivatization, for instance, through Hofmann rearrangement to yield the corresponding 3-amino compound.

Reduction: The carbonitrile can be reduced to a primary amine, (4-chloro-1,7-naphthyridin-3-yl)methanamine, using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a flexible aminomethyl linker at the C-3 position, which is a common motif in biologically active molecules.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For example, reaction with azides can lead to the formation of tetrazole rings, while reaction with hydroxylamine (B1172632) can yield N-hydroxyamidine functionalities.

Table 2: Potential Transformations of the C-3 Carbonitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H+ or OH-, H2O | Carboxamide, Carboxylic Acid |

| Reduction | LiAlH4 or Catalytic Hydrogenation | Primary Amine |

| Cycloaddition | NaN3 | Tetrazole |

Modifications to the 1,7-Naphthyridine Ring System

Beyond the functional groups at C-3 and C-4, the 1,7-naphthyridine ring system itself can be modified to generate further analogs.

N-Alkylation and N-Oxidation: The nitrogen atoms in the naphthyridine ring can be targeted for alkylation or oxidation. N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov N-oxidation, typically with a peroxy acid, can activate the ring for further substitutions and can also be a key step in the synthesis of other derivatives.

Electrophilic Aromatic Substitution: While the 1,7-naphthyridine ring is generally electron-deficient, electrophilic substitution reactions can occur under certain conditions, often requiring harsh reagents. The position of substitution will be directed by the existing substituents and the inherent electronic properties of the ring system.

Ring Annulation: The existing functional groups can be utilized to build additional rings onto the 1,7-naphthyridine core. For instance, a 4-amino-3-carbonitrile derivative could potentially undergo cyclization with suitable reagents to form a pyrimidine (B1678525) ring fused to the naphthyridine system. A notable example is the synthesis of pyrazolo[4,3-c] researchgate.netresearchgate.netnaphthyridine derivatives, which can be achieved through the reaction of a hydrazine (B178648) with a suitably functionalized 1,7-naphthyridine precursor. nih.govmdpi.comsemanticscholar.orgmdpi.com

Development of Hybrid Molecules Incorporating the Naphthyridine-3-carbonitrile Core

The 4-chloro-1,7-naphthyridine-3-carbonitrile scaffold is an excellent starting point for the development of hybrid molecules, where it is combined with other pharmacophoric moieties to create multifunctional compounds. This molecular hybridization approach is a common strategy in drug discovery.

By utilizing the synthetic handles at the C-3 and C-4 positions, a variety of other heterocyclic systems or functional groups can be appended. For example, a 4-amino derivative can be acylated with a carboxylic acid-containing heterocycle to form an amide linkage. Alternatively, a 4-alkynyl derivative, obtained from a Sonogashira coupling, can undergo click chemistry reactions to link with other molecular fragments.

The synthesis of pyrazolonaphthyridines is a prime example of creating a hybrid molecule where a pyrazole (B372694) ring is fused to the naphthyridine core, potentially combining the biological activities associated with both heterocyclic systems. researchgate.net The design and synthesis of such hybrid molecules based on the this compound core is a promising avenue for the discovery of new chemical entities with novel properties. rsc.orgrsc.orgnih.gov

Future Directions in 4 Chloro 1,7 Naphthyridine 3 Carbonitrile Research

Advancements in Targeted Synthetic Methodologies

The future of 4-Chloro-1,7-naphthyridine-3-carbonitrile research is intrinsically linked to the development of more efficient, selective, and sustainable synthetic methods. While foundational routes to the 1,7-naphthyridine (B1217170) core exist, a key area of future work will involve the refinement of these processes and the exploration of novel catalytic systems to facilitate the late-stage functionalization of the naphthyridine scaffold.

A promising avenue lies in the expanded application of palladium-catalyzed cross-coupling reactions. nih.gov Building upon the successful use of these methods for the synthesis of 6,8-disubstituted 1,7-naphthyridines, future studies will likely focus on developing catalysts with enhanced activity and selectivity for the functionalization of the chloro-substituted position of this compound. nih.gov This will enable the introduction of a diverse array of substituents, including alkyl, aryl, and heteroaryl groups, thereby generating extensive libraries of novel derivatives for biological screening. The development of robust protocols for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings will be crucial. beilstein-journals.org

Furthermore, the advent of photoredox catalysis offers a powerful tool for the development of novel synthetic transformations under mild reaction conditions. sigmaaldrich.comtcichemicals.comprinceton.edunih.govresearchgate.net Future research could explore the use of visible-light-mediated reactions to achieve previously inaccessible functionalizations of the 1,7-naphthyridine ring. This could include C-H functionalization, allowing for direct modification of the carbon framework without the need for pre-installed functional groups, and novel cross-coupling strategies.

Deeper Exploration of Novel Reactivity and Transformation Pathways

Beyond established synthetic methods, a deeper understanding of the inherent reactivity of the this compound core is essential for unlocking its full synthetic potential. Future investigations will likely focus on exploring the unique electronic properties of the 1,7-naphthyridine system and how the chloro and nitrile substituents influence its reactivity.

The chlorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. While reactions with simple amines and thiols have been explored in related systems, future work could delve into reactions with a broader range of nucleophiles, including complex alcohols, phenols, and carbanions. Understanding the regioselectivity of these reactions will be critical for the controlled synthesis of specific isomers.

The nitrile group at the 3-position also presents a wealth of opportunities for chemical transformation. Future research could explore its hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl group, or its participation in cycloaddition reactions to form novel heterocyclic systems. The development of selective transformations that leave the rest of the naphthyridine core intact will be a key challenge.

Furthermore, the exploration of less conventional reaction pathways, such as those involving radical intermediates or transition-metal-catalyzed C-H activation, could lead to the discovery of entirely new ways to functionalize the this compound scaffold.

Integration of Cutting-edge Computational Approaches for Predictive Modeling

The integration of computational chemistry and machine learning is set to revolutionize the design and discovery of novel this compound derivatives. mdpi.comnih.govnih.govwithin3.comchemrxiv.org These in silico approaches can significantly accelerate the research process by providing predictive insights into the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govrsc.orgnih.govarxiv.org These calculations can help rationalize observed reactivity and guide the design of new reactions. For instance, calculating the energies of transition states can predict the feasibility of a proposed synthetic step.

Molecular docking and dynamics simulations will be instrumental in predicting the binding modes and affinities of derivative compounds with specific biological targets. acs.org This information is crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity.

Furthermore, the application of machine learning algorithms, including quantitative structure-activity relationship (QSAR) models, can be used to predict the biological activity of large virtual libraries of 1,7-naphthyridine analogues. nih.govrsc.org By training these models on existing experimental data, researchers can identify promising new candidates for synthesis and testing. nih.govrsc.org This approach has already been successfully applied to model the PIP4K2A inhibitory activity of 1,7-naphthyridine analogues and can be extended to other biological targets. nih.govrsc.org

Discovery and Elucidation of New Biological Targets and Mechanisms of Action for Derivative Compounds

While some biological activities of 1,7-naphthyridine derivatives have been identified, including the inhibition of kinases like PIP4K2A and phosphodiesterases like PDE4D, a vast landscape of potential biological targets remains to be explored. nih.govacs.org Future research will focus on systematic screening of this compound derivatives against a wide range of biological targets to uncover new therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels will be a key strategy for identifying novel biological activities. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, can also reveal unexpected therapeutic potential. nih.gov

Once a novel biological activity is identified, elucidating the mechanism of action will be a critical next step. This will involve a combination of biochemical, biophysical, and cell-based assays to identify the specific molecular target and understand how the compound modulates its function. Techniques such as thermal shift assays can be used to confirm direct target engagement in a cellular context. acs.org

Furthermore, the exploration of derivatives of this compound as potential inhibitors of other important enzyme families, such as topoisomerases, could be a fruitful area of investigation. nih.gov The structural similarities to known inhibitors of these enzymes suggest that the 1,7-naphthyridine scaffold could be a promising starting point for the development of new anticancer agents. The discovery of a naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, with antiproliferative properties further supports the potential of this scaffold in oncology research. nih.gov

The continued exploration of the biological potential of this compound and its derivatives, guided by advanced synthetic and computational tools, holds the promise of delivering novel therapeutic agents and innovative materials.

Q & A

Q. Advanced

- Electron-withdrawing groups (EWGs) : CN or Cl groups reduce electron density, enhancing electrophilic substitution at C-6 or C-8 positions.

- Hydrogen-bonding motifs : 4-Hydroxy substituents (e.g., 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile) enable intramolecular H-bonding, stabilizing specific tautomers .

- Steric effects : Bulky groups (e.g., bromophenyl) hinder rotation, as seen in NMR splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.